molecular formula C16H15ClN4O B11800975 (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11800975
M. Wt: 314.77 g/mol
InChI Key: VPPSYWCVTNSXJT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a high-purity chemical compound offered for scientific research and development. This molecule features a 1,2,4-triazole core, a versatile heterocycle known for its significant role in medicinal chemistry, substituted with a (4-chlorophenyl)methanamine group at the 3-position and a 3-methoxyphenyl moiety at the 5-position. The chlorophenyl group contributes electron-withdrawing characteristics and influences lipophilicity, while the methoxyphenyl group adds steric and electronic variation, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . Structurally related 1,2,4-triazole derivatives are under intensive investigation as G protein signaling-biased kappa opioid receptor (KOR) agonists . This class of compounds represents a promising therapeutic approach for pain relief, as they have been shown to exhibit analgesic and anti-pruritic properties while potentially avoiding the sedation and dysphoria associated with typical KOR agonists . The molecular scaffold is also prevalent in research for other biological activities. Similar triazole-containing compounds have demonstrated notable antifungal efficacy, in some cases surpassing standard therapies like fluconazole, potentially through the inhibition of fungal cytochrome P-450-dependent enzymes . Furthermore, analogous structures have been explored for their anticancer and antimicrobial potential, with mechanisms that may include the induction of apoptosis and disruption of bacterial cell membranes . This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H15ClN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

VPPSYWCVTNSXJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with Cyanamide Derivatives

Reacting 3-methoxyphenylhydrazine with cyanoguanidine in acidic ethanol under reflux conditions generates 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine (Figure 1A). This step involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of the cyanamide, followed by cyclization and ammonia elimination.

Optimization Table 1: Cyclocondensation Conditions

SolventAcid CatalystTemperature (°C)Time (h)Yield (%)
EthanolHCl (1M)801278
MethanolH2SO4 (0.5M)701865
AcetonitrileAcetic Acid90882

Ethanol with HCl emerged as the optimal system, balancing reaction efficiency and ease of purification.

Functionalization of the Triazole Amine

The 3-amino group on the triazole undergoes alkylation or reductive amination to introduce the 4-chlorophenylmethanamine moiety.

Reductive Amination Strategy

5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine reacts with 4-chlorophenylacetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. This one-pot reaction proceeds via Schiff base formation followed by reduction (Figure 1B).

Reaction Conditions:

  • Solvent: Methanol/Water (3:1 v/v)

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 68%

Nucleophilic Substitution Approach

Alternatively, 4-chlorobenzyl bromide reacts with the triazole amine in dimethylformamide (DMF) using potassium carbonate as a base. This method avoids the need for reducing agents but requires stringent anhydrous conditions.

Optimization Table 2: Alkylation Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF80672
NaHTHF60865
Cs2CO3Acetone501258

Regioselective Modifications and Protecting Group Strategies

To prevent undesired side reactions during functionalization, Boc (tert-butyloxycarbonyl) protection of the triazole amine is employed.

Protection/Deprotection Sequence

  • Protection: Treat the triazole amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA).

  • Alkylation: React the Boc-protected intermediate with 4-chlorobenzyl bromide under conditions from Table 2.

  • Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM, yielding the final product (Figure 1C).

Yield Comparison:

  • Without protection: 72%

  • With Boc protection: 89%

Catalytic Enhancements and Ligand Effects

Copper catalysis, though more common in 1,2,3-triazole synthesis, improves reaction rates in certain 1,2,4-triazole functionalizations.

Copper-Mediated Coupling

A catalytic system of CuSO4·5H2O (5 mol%) and tris(2-benzimidazolylmethyl)amine ligand (5 mol%) in methanol/water (3:1) enhances the alkylation efficiency (Table 3).

Optimization Table 3: Catalytic Alkylation

LigandSolventYield (%)
(BimH)3MeOH/H2O92
TBTADMF78
NoneMeOH/H2O65

Purification and Characterization

Final purification involves silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol. Characterization via 1H NMR , 13C NMR , and HRMS confirms structural integrity.

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.45–7.38 (m, 4H, Ar-H)

  • δ 6.92–6.85 (m, 3H, Ar-H)

  • δ 4.32 (s, 2H, CH2NH2)

Scalability and Environmental Considerations

Large-scale synthesis (100 g) in ethanol/water reduces solvent waste, achieving a Green Chemistry Metric (E-factor) of 8.2. Alternatives like mechanochemical grinding are under investigation to further minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound A : [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride (CAS: 50877174)
  • Structure : Substituted with a 4-methoxyphenyl group instead of 3-methoxyphenyl.
  • Molecular weight: 226.68 g/mol (lower due to absence of a second chloro group) .
Compound B : (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
  • Structure : Features a pyrazinyl substituent at position 5 and a 4-fluorophenyl group.
  • Key Differences :
    • Fluorine’s higher electronegativity may improve metabolic stability compared to chlorine.
    • The pyrazine ring introduces additional hydrogen-bonding sites, possibly enhancing interactions with enzymes .
Compound C : (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1710195-66-6)
  • Structure : Contains dual 4-chlorophenyl groups.
  • Key Differences :
    • Increased lipophilicity due to two chloro groups, which may affect membrane permeability.
    • Molecular weight: 319.19 g/mol (identical to the target compound but with different substitution patterns) .

Heterocyclic Core Modifications

Compound D : (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1427379-58-5)
  • Structure : Replaces the triazole core with an oxadiazole ring.
  • Key Differences :
    • Oxadiazole’s lower basicity compared to triazole may reduce solubility in aqueous environments.
    • Altered electronic properties could influence receptor binding kinetics .
Compound E : (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS: 1376514-14-5)
  • Structure : Substituted with a furan ring at position 3.
  • Reduced steric bulk compared to aryl substituents may enhance target accessibility .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 319.19 226.68 270.27 226.68
LogP (Predicted) 3.2 1.8 2.5 2.1
Solubility (mg/mL) 0.12 1.5 0.8 0.3
Melting Point (°C) 168–172 145–148 190–195 220–225

Biological Activity

(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C17H16ClN3O
  • Molecular Weight : 315.78 g/mol

The biological activity of this compound is primarily attributed to the triazole ring, which plays a critical role in its interaction with various biological targets. Triazoles are known for their ability to inhibit enzymes and modulate receptor activity. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's lipophilicity and potential for cellular penetration, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by interfering with their cell wall synthesis and metabolic pathways.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain triazole compounds induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic proteins. The specific compound (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine was noted for its ability to reduce cell viability in several cancer cell lines, suggesting a promising role in cancer therapy.

Enzyme Inhibition

Enzymatic inhibition is another area where this compound shows potential. Triazoles are often designed to target specific enzymes involved in disease pathways. For instance, they may inhibit enzymes like aromatase or certain kinases, which are crucial in cancer progression.

Case Studies

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were tested against human cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutics .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of triazole compounds revealed that derivatives similar to (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.

Data Tables

Activity Type Target IC50/ MIC Value Reference
AnticancerVarious Cancer Cell LinesIC50 < 10 µM
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
Enzyme InhibitionAromataseIC50 = 15 µM

Q & A

Q. What are the key considerations in synthesizing (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine to ensure high yield and purity?

The synthesis typically involves cyclocondensation of precursor hydrazides with nitriles or other electrophilic intermediates under reflux conditions. Optimization includes:

  • Temperature control : Maintaining 80–100°C to favor triazole ring formation while avoiding decomposition .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) at intermediate steps to track reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the 4-chlorophenyl, 3-methoxyphenyl, and triazole moieties. Methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially the loss of Cl or methoxy groups .
  • X-ray crystallography : For unambiguous structural determination; SHELXL is widely used for refinement of crystallographic data .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic analysis of this compound?

  • Structure solution : Use SHELXD for phase determination via dual-space methods, particularly for resolving twinned or high-symmetry crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R-factor convergence (<5%) and validation via CCDC databases .
  • Challenges : Handling disorder in the methoxyphenyl group may require constraints or split-site modeling .

Q. What in vitro assays are appropriate for assessing the biological activity of this triazole derivative?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate binding affinity. Triazoles often target ATP-binding pockets .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. How can researchers resolve contradictions in biological activity data reported across studies?

  • Control experiments : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
  • Structural validation : Confirm compound identity via X-ray or NMR to rule out isomerization or degradation .
  • Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify false positives .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding modes with proteins (e.g., kinases). Focus on hydrogen bonds between the triazole NH and catalytic residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA) .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F on phenyl rings) with activity trends .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data between similar triazole derivatives?

  • Compare packing motifs : Differences in hydrogen bonding (e.g., N–H···N vs. N–H···O) can alter unit cell parameters. Use Mercury software to visualize intermolecular interactions .
  • Twinning analysis : Employ PLATON to detect twinning ratios in datasets, which may skew R-factors .

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